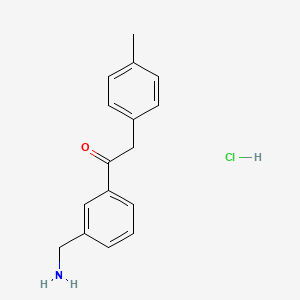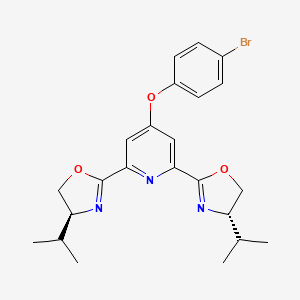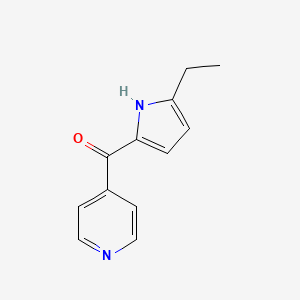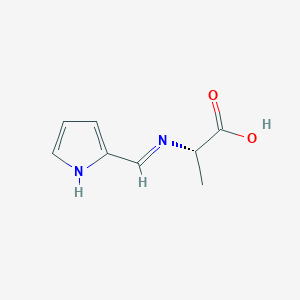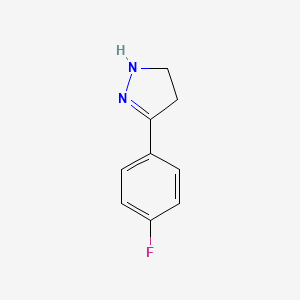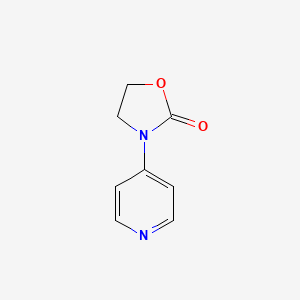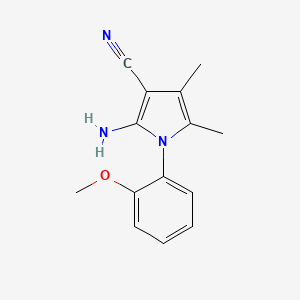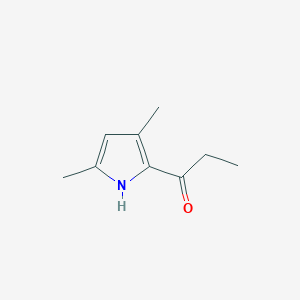
N-(((3R,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((3R,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine is a synthetic organic compound that features a fluorinated pyrrolidine ring attached to a cyclopropane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3R,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine typically involves the following steps:
Formation of the Fluoropyrrolidine Ring: The fluoropyrrolidine ring can be synthesized through a stereoselective cyclization reaction. This involves the use of a suitable precursor, such as a fluorinated amine, and a cyclization agent.
Attachment of the Cyclopropane Moiety: The cyclopropane ring is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a cyclopropyl halide as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols.
Analyse Chemischer Reaktionen
Types of Reactions
N-(((3R,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyrrolidine ring or the cyclopropane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
N-(((3R,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(((3R,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorinated pyrrolidine ring enhances its binding affinity and selectivity, leading to modulation of receptor activity and subsequent physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-((3R,4R)-4-Methylpyrrolidin-3-yl)methyl)cyclopropanamine
- **N-((3R,4R)-4-Hydroxypyrrolidin-3-yl)methyl)cyclopropanamine
Uniqueness
N-(((3R,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine is unique due to the presence of the fluorine atom, which significantly alters its chemical properties and biological activity compared to its non-fluorinated analogs. The fluorine atom enhances the compound’s metabolic stability and binding affinity to target receptors, making it a valuable compound in drug development.
Eigenschaften
Molekularformel |
C8H15FN2 |
|---|---|
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
N-[[(3R,4R)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2/t6-,8+/m1/s1 |
InChI-Schlüssel |
QZFXTAVCZYQMQZ-SVRRBLITSA-N |
Isomerische SMILES |
C1CC1NC[C@H]2CNC[C@@H]2F |
Kanonische SMILES |
C1CC1NCC2CNCC2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one](/img/structure/B12873749.png)
